molecular formula C12H22O2 B14362733 2,3,6,7-Tetramethyloct-4-yne-3,6-diol CAS No. 92037-77-9

2,3,6,7-Tetramethyloct-4-yne-3,6-diol

Cat. No.: B14362733
CAS No.: 92037-77-9
M. Wt: 198.30 g/mol
InChI Key: CTTGTRXRTUKVEB-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethyloct-4-yne-3,6-diol is an organic compound with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol . It is characterized by its unique structure, which includes two hydroxyl groups and a triple bond, making it a versatile compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetramethyloct-4-yne-3,6-diol typically involves the alkylation of acetylene derivatives followed by hydroxylation. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the triple bond and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetramethyloct-4-yne-3,6-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,6,7-Tetramethyloct-4-yne-3,6-diol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetramethyloct-4-yne-3,6-diol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups and triple bond play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by altering enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6,7-Tetramethyl-4-octyne-3,6-diol
  • 2,3,6,7-Tetramethyl-4-octyne-3,6-dione

Uniqueness

2,3,6,7-Tetramethyloct-4-yne-3,6-diol is unique due to its specific combination of hydroxyl groups and a triple bond, which imparts distinct chemical and biological properties.

Properties

CAS No.

92037-77-9

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2,3,6,7-tetramethyloct-4-yne-3,6-diol

InChI

InChI=1S/C12H22O2/c1-9(2)11(5,13)7-8-12(6,14)10(3)4/h9-10,13-14H,1-6H3

InChI Key

CTTGTRXRTUKVEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#CC(C)(C(C)C)O)O

Origin of Product

United States

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